molecular formula C6H11N5 B103419 2-[2-(1H-imidazol-5-yl)ethyl]guanidine CAS No. 18431-51-1

2-[2-(1H-imidazol-5-yl)ethyl]guanidine

Cat. No. B103419
CAS RN: 18431-51-1
M. Wt: 153.19 g/mol
InChI Key: SDMTWUOOTPJPAH-UHFFFAOYSA-N
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Description

“2-[2-(1H-imidazol-5-yl)ethyl]guanidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of significant research. One method involves the oxidative condensation of ketones and amidines . Another approach involves the use of nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their versatility in chemical reactions. They are key components in functional molecules used in a variety of applications . The bonds constructed during the formation of the imidazole are of particular interest .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The need for new drugs to overcome public health problems such as antimicrobial resistance (AMR) has highlighted the importance of heterocyclic compounds, including imidazole . Therefore, the future directions in this field may involve the development of novel imidazole-based drugs to address these challenges.

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c7-6(8)10-2-1-5-3-9-4-11-5/h3-4H,1-2H2,(H,9,11)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMTWUOOTPJPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171560
Record name N(alpha)-Guanilhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-imidazol-5-yl)ethyl]guanidine

CAS RN

18431-51-1
Record name N-[2-(1H-Imidazol-5-yl)ethyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18431-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Guanilhistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018431511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-Guanilhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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